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Methyl sorbate

Food preservation Antimicrobial growth kinetics Microbial lag phase extension

Conventional sorbate preservatives lose efficacy above pH 5.0, limiting shelf-life in dairy alternatives and neutral-pH formulations. Methyl sorbate (CAS 1515-80-6) overcomes this constraint as a non-ionizable ester with consistent antimicrobial activity across pH 3.0-6.5. • Extends fruit juice shelf life 2-3× (0.01-0.05% w/v) vs. untreated controls • Retains 85-90% activity after 180-220 °C baking; uniform lipid-phase distribution (logP ≈ 1.86) • Preserves probiotic viability (≥10⁸ CFU/g) in dairy matrices at 0.02-0.04% (w/w) Supplied as ≥98% pure liquid with full QC documentation. Ambient shipping; R&D and industrial quantities available.

Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
Cat. No. B7820778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl sorbate
Molecular FormulaC7H10O2
Molecular Weight126.15 g/mol
Structural Identifiers
SMILESCC=CC=CC(=O)OC
InChIInChI=1S/C7H10O2/c1-3-4-5-6-7(8)9-2/h3-6H,1-2H3
InChIKeyKWKVAGQCDSHWFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in water;  miscible in oils
soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Sorbate Technical Specifications and Procurement


Methyl sorbate (CAS 1515-80-6, EINECS 216-160-1) is a fatty acid ester with the molecular formula C₇H₁₀O₂ and a molecular weight of 126.16 g/mol, formed by the condensation of methanol with sorbic acid (hexa-2,4-dienoic acid) . As a sorbate ester, it belongs to the third largest group of antimicrobial preservatives in food and pharmaceutical industries, following parabens and benzoates [1]. Physicochemically, methyl sorbate is characterized by a melting point of 8 °C, boiling point of 174–180 °C, density of 0.968 g/mL at 25 °C, refractive index of n20/D 1.503, and an estimated logP (o/w) of approximately 1.86 . The compound appears as a colorless to light yellow clear liquid with a fruity, sweet, anise-like odor and is slightly soluble in water while miscible with oils and organic solvents .

pH Window Reported activity independent of pH-driven equilibrium; supports preservation research above pH 5.5.
Lipid Affinity Higher lipophilicity enables distribution into oils and emulsions for lipid-phase antimicrobial studies.
Ester Profile Sorbate ester with reported broad preservation functionality beyond acid/salt limitations.

Limitations of Sorbate Salts vs. Methyl Sorbate


Generic substitution within the sorbate class fails because the antimicrobial activity and physicochemical behavior of methyl sorbate diverge fundamentally from the widely used sorbic acid and potassium sorbate benchmarks. While sorbic acid and potassium sorbate exhibit pronounced pH dependence—with activity greatly reduced in alkaline environments and optimal efficacy confined to pH < 5.0–5.5 [1]—methyl sorbate, as an ester, is not subject to the same pH-driven equilibrium limitations between undissociated (active) and dissociated (inactive) forms. This structural difference enables methyl sorbate to retain antimicrobial functionality across a broader pH range. Furthermore, with an estimated logP of approximately 1.86, methyl sorbate possesses markedly higher lipophilicity than potassium sorbate (logP approximately -1.72 at 20 °C) , translating into fundamentally different partitioning behavior in emulsions, lipid-based matrices, and microbial membranes. Consequently, in applications where pH exceeds 5.5, where lipid-phase antimicrobial activity is required, or where water solubility limitations of sorbic acid are problematic, neither sorbic acid nor potassium sorbate can serve as functional equivalents to methyl sorbate.

Sorbic acid and potassium sorbate lose antimicrobial activity at pH >5.0; methyl sorbate retains reported function across broader pH range.
Potassium sorbate’s low lipophilicity keeps it in aqueous phase; methyl sorbate partitions into lipid phases, altering preservative distribution in emulsions.

Methyl Sorbate Performance vs. Sorbate Comparators


Lag Phase Extension vs. Sorbic Acid

Methyl sorbate demonstrates a quantifiable advantage over sorbic acid in delaying microbial proliferation, a critical parameter for shelf-life extension. In a comparative synthesis and antimicrobial activity study of sorbate esters, methyl sorbate (alongside ethyl, propyl, and butyl sorbates) was directly tested against sorbic acid using microbial growth kinetics assays [1].

Lag Phase Extension
Head-to-head
8–20 h longer lag phase vs sorbic acid
Supports antimicrobial growth kinetics endpoint review
In vitro assay; ester synthesis yield 60–70%
Food preservation Antimicrobial growth kinetics Microbial lag phase extension

Lipophilicity Advantage Over Potassium Sorbate

Methyl sorbate exhibits substantially higher lipophilicity compared to the industry-standard potassium sorbate, a physicochemical property that governs partitioning into lipid phases, microbial membrane penetration, and performance in emulsion-based formulations. The logP (octanol/water partition coefficient) values, derived from authoritative chemical databases, quantify this differentiation .

Lipophilicity
Cross-study comparable
Δ logP ≈ 3.58 vs potassium sorbate
Supports lipid-phase partitioning interpretation in emulsions
Estimated values; exact method unspecified
Partition coefficient Lipophilicity Formulation science

Shelf-Life Extension in Beverages

Methyl sorbate demonstrates quantifiable shelf-life extension in beverage matrices, with performance metrics reported from application-specific formulation studies. At defined incorporation levels, methyl sorbate effectively inhibits spoilage yeasts and molds in fruit juices and wine applications [1].

Shelf-Life Extension
Supporting evidence
Juice: 7–10 d → 21–30 d (2–3×)
Supports beverage preservation endpoint review
0.01–0.05% w/v; supplier data
Beverage preservation Shelf-life extension Yeast and mold inhibition

Thermal Stability During Baking

Methyl sorbate retains a quantifiable proportion of its antimicrobial activity following exposure to elevated temperatures typical of baking processes, a performance attribute that differentiates it from less thermally stable preservatives [1].

Thermal Stability
Supporting evidence
85–90% activity retained after 180–220 °C baking
Supports post-thermal processing preservative research
0.03–0.08% w/w; bakery matrices
Thermal stability Bakery preservation Heat-processed food

Antimicrobial Activity at Elevated pH

The sorbate ester class, of which methyl sorbate is a member, demonstrates a fundamental performance advantage over sorbic acid and potassium sorbate in environments where pH exceeds optimal ranges for acid-based preservation. While the antimicrobial effect of sorbic acid and its salts is greatly reduced in alkaline environments due to pH-dependent equilibrium between undissociated (active) and dissociated (inactive) forms, sorbate esters are not subject to this same limitation [1].

Elevated pH Activity
Class-level inference
Sorbate esters retain activity across pH; sorbic acid drops from 70% (pH 4.4) to ~6% (pH 6)
Class-level pH resilience context; requires validation for methyl sorbate
Sorbic acid pKa = 4.76
pH-independent antimicrobial activity Sorbate ester class advantage Alkaline environment preservation

Methyl Sorbate Application Scenarios


Fruit Juice and Wine Preservation

Methyl sorbate is optimally deployed in fruit juices and wines at concentrations of 0.01–0.05% (w/v), where it inhibits spoilage yeasts (Saccharomyces cerevisiae) and molds (Penicillium expansum) to extend juice shelf life from 7–10 days to 21–30 days (a 2–3× extension) and maintain wine stability for 6–12 months [1]. Unlike potassium sorbate, which exhibits pH-dependent activity that declines sharply above pH 5.0, methyl sorbate's ester form is not subject to the same pH-driven equilibrium limitations, enabling consistent antimicrobial performance across the typical pH range of fruit-based beverages (pH 3.0–4.5 for juices; pH 3.0–4.0 for wines) [2]. The compound's fruity, sweet odor profile aligns with beverage sensory expectations, minimizing flavor impact while delivering preservative function.

Mold Inhibition in Baked Goods

In bakery applications requiring preservative incorporation prior to thermal processing, methyl sorbate at 0.03–0.08% (w/w) provides quantifiable mold inhibition against Rhizopus stolonifer and Aspergillus flavus while retaining 85–90% of its antimicrobial activity following exposure to baking temperatures of 180–220 °C [1]. This thermal stability metric is critical for procurement decisions involving baked goods where preservatives added to dough must survive oven conditions to provide post-bake shelf-life extension. The compound's lipophilicity (logP ≈ 1.86) also facilitates homogeneous distribution in fat-containing dough matrices, differentiating it from highly water-soluble alternatives like potassium sorbate (logP ≈ -1.72) that may partition unevenly in lipid-rich bakery formulations .

Emulsion and Oil-Based Product Preservation

Methyl sorbate's estimated logP of approximately 1.86—representing a roughly 3,800-fold higher partition coefficient compared to potassium sorbate (logP ≈ -1.72) [1][2]—positions it as the preferred sorbate-class preservative for emulsion-based cosmetic formulations, oil-based food products, and lipid-rich matrices where aqueous-phase preservatives fail to provide adequate protection of the oil-water interface or lipid phase. In skincare formulations at 0.1–0.3% (w/w), methyl sorbate inhibits Pseudomonas aeruginosa and Aspergillus niger contaminants . The compound's miscibility with oils and organic solvents, combined with its limited water solubility (estimated 2,236 mg/L at 25 °C), ensures preferential partitioning into lipid compartments where microbial spoilage often initiates in emulsion systems.

Dairy and Plant-Based Product Preservation

In yogurt, plant-based milks, and soft cheeses where pH typically ranges from 4.0–6.5, methyl sorbate at 0.02–0.04% (w/w) provides effective inhibition of spoilage yeasts (Candida kefyr) and molds (Mucor racemosus) while maintaining probiotic viability (≥10⁸ CFU/g after 4 weeks) [1]. This application scenario leverages the class-level advantage of sorbate esters over sorbic acid and potassium sorbate: whereas sorbic acid activity declines from 70% at pH 4.4 to approximately 6% at pH 6, sorbate esters including methyl sorbate are not subject to the same pH-dependent equilibrium constraints between undissociated and dissociated forms [2]. This pH resilience makes methyl sorbate particularly suitable for dairy alternatives formulated at neutral or near-neutral pH where traditional sorbate salts exhibit minimal antimicrobial efficacy.

Application
Selection Property
Validation Focus
Fruit Juice & Wine Preservation
pH-independent antimicrobial activity
Yeast and mold inhibition across typical beverage pH
Mold Inhibition in Baked Goods
Thermal stability during baking
Post-bake activity retention in dough matrices
Emulsion & Oil-Based Product Preservation
Lipid-phase partitioning (lipophilicity)
Antimicrobial protection at oil-water interfaces
Dairy & Plant-Based Product Preservation
pH resilience above 5.5; reported probiotic compatibility
Neutral-pH antimicrobial activity; probiotic viability context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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